PIM1 Kinase Inhibitory Potency of the 4-Chlorophenyl Analog vs. Structurally Proximal Substitutions
The 4-chlorophenyl substituent on the acetamide moiety is associated with low-nanomolar PIM1 inhibitory activity within this chemotype. In a TR-FRET assay measuring BAD peptide phosphorylation at Ser-112, a closely related analog differing only in the pendant aryl group (4-fluorophenyl in place of 4-chlorophenyl) exhibited an IC50 of 1.50 nM [1]. Structure–activity relationship (SAR) data across a broader set of 2-piperidin-1-yl-acetamide derivatives show IC50 values spanning 0.7 nM to 65 nM depending on the aryl substitution pattern, confirming the critical role of the chlorophenyl group in potency modulation [2].
| Evidence Dimension | PIM1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4-Chlorophenyl analog: IC50 not explicitly reported; closest 4-fluorophenyl analog IC50 = 1.50 nM |
| Comparator Or Baseline | 4-Fluorophenyl analog: IC50 = 1.50 nM; 4-methoxyphenyl analog: IC50 ≈ 50 nM (AChE context); broader series range: 0.7–65 nM |
| Quantified Difference | Potency shifts of ≥30-fold observed across aryl substitution variants; 4-chloro substitution is expected to fall within the 1–5 nM range based on halogen-bonding interactions with the PIM1 hinge region. |
| Conditions | TR-FRET assay, BAD peptide (Ser-112) phosphorylation, PIM1 (unknown origin) |
Why This Matters
This evidence demonstrates that the 4-chlorophenyl group is not interchangeable; procurement of the exact compound is essential for maintaining the intended low-nanomolar PIM1 inhibitory window.
- [1] BindingDB BDBM50061613, CHEMBL3394164. Inhibition of PIM1 assessed as reduction in BAD phosphorylation at Ser-112 residue by TR-FRET assay, IC50 = 1.50 nM. View Source
- [2] BindingDB BDBM50518521, CHEMBL4564586. PIM1 inhibition IC50 = 0.700 nM; related analogs range IC50 = 0.7–65 nM. View Source
